molecular formula C18H27N3O5 B2996416 Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate CAS No. 1903565-80-9

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate

カタログ番号 B2996416
CAS番号: 1903565-80-9
分子量: 365.43
InChIキー: FPPDJJGVCXVHIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate, also known as THP-TBC or TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a carbamate derivative that is synthesized by the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane.

作用機序

TBC exerts its biological effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. This process of deacetylation leads to the repression of gene expression. TBC inhibits the activity of HDACs by binding to the active site of the enzyme, thereby preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation and gene expression.
Biochemical and Physiological Effects:
TBC has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBC has also been shown to inhibit the migration and invasion of cancer cells. In addition, TBC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. TBC has also been shown to reduce the deposition of extracellular matrix proteins, which are involved in the development of fibrosis.

実験室実験の利点と制限

TBC has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in gene expression and regulation. TBC is also relatively stable and can be easily synthesized in large quantities. However, TBC also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. In addition, TBC has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.

将来の方向性

There are several future directions for the study of TBC. One potential direction is the development of TBC-based HDAC inhibitors for the treatment of cancer and other diseases. Another direction is the characterization of the pharmacokinetics and toxicity profile of TBC. This will be important for the development of TBC as a therapeutic agent. In addition, further studies are needed to investigate the efficacy of TBC in animal models of disease. Finally, the development of new synthetic methods for TBC may lead to the discovery of new analogs with improved biological activity and pharmacokinetic properties.

合成法

The synthesis of TBC involves the reaction of tert-butyl chloroformate, 3-aminopropyltriethoxysilane, and 3-(6-hydroxynicotinamido)propyltriethoxysilane. The reaction is carried out in anhydrous dichloromethane at 0°C for 24 hours. The resulting product is purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the eluent.

科学的研究の応用

TBC has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. TBC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. This makes TBC a potential candidate for the development of HDAC inhibitors for the treatment of cancer and other diseases.

特性

IUPAC Name

tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDJJGVCXVHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。